4-ethoxycarbonyl-2-ethylpyrazole-3-carboxylic acid
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Overview
Description
4-ethoxycarbonyl-2-ethylpyrazole-3-carboxylic acid is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of two carboxylic acid groups and an ethyl ester group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxycarbonyl-2-ethylpyrazole-3-carboxylic acid typically involves the reaction of ethyl hydrazinecarboxylate with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid, and heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-ethoxycarbonyl-2-ethylpyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole-3,4-dicarboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions at the ester or carboxylic acid positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications in pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
4-ethoxycarbonyl-2-ethylpyrazole-3-carboxylic acid has several scientific research applications:
Biology: The compound and its derivatives exhibit biological activities, including antifungal and antibacterial properties.
Medicine: Pyrazole derivatives are explored for their potential as anti-inflammatory, analgesic, and anticancer agents.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-ethoxycarbonyl-2-ethylpyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit enzymes or receptors involved in inflammatory or microbial processes. The exact molecular targets and pathways depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives such as:
- 2-Ethyl-2H-pyrazole-3,4-dicarboxylic acid diethyl ester
- Pyrazole-3,4-dicarboxylic acid
- Pyrazole-3-carboxylic acid derivatives
Uniqueness
4-ethoxycarbonyl-2-ethylpyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual carboxylic acid and ester functionalities allow for diverse chemical modifications, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C9H12N2O4 |
---|---|
Molecular Weight |
212.20 g/mol |
IUPAC Name |
4-ethoxycarbonyl-2-ethylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C9H12N2O4/c1-3-11-7(8(12)13)6(5-10-11)9(14)15-4-2/h5H,3-4H2,1-2H3,(H,12,13) |
InChI Key |
YWOGLLAVEDEBCW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)C(=O)OCC)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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